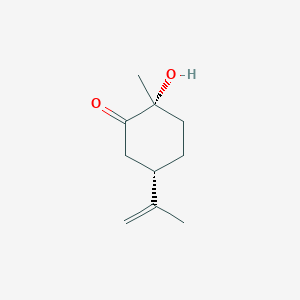

(1R,4S)-1-hydroxylimonen-2-one

Descripción

Contextualization within Monoterpene Chemistry

(1R,4S)-1-Hydroxylimonen-2-one is an oxygenated derivative of limonene (B3431351), a widely abundant monoterpene found in citrus fruits and other plants. The transformation of simple hydrocarbons like limonene into more complex, functionalized molecules is a central theme in monoterpene chemistry. These transformations can occur through various chemical and biological processes, including oxidation and biotransformation by microorganisms.

Research has shown that the degradation of limonene by certain bacteria, such as Rhodococcus erythropolis, can lead to the formation of hydroxylated and ketonic derivatives. nih.govasm.orgasm.orgnih.gov This microbial transformation represents a significant area of study, as it offers a potential green and sustainable route to valuable chemical compounds. The formation of (1R,4S)-1-hydroxylimonen-2-one is a key step in a novel metabolic pathway identified in R. erythropolis, highlighting the intricate biochemical machinery that has evolved in nature to process and utilize monoterpenes. nih.govasm.orgasm.orgnih.gov

Stereochemical Significance and Isomeric Forms

The defining characteristic of (1R,4S)-1-hydroxylimonen-2-one lies in its specific stereochemistry. The designations (1R,4S) refer to the spatial arrangement of the atoms at the two chiral centers within the molecule's cyclohexanone (B45756) ring. This precise three-dimensional structure is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities.

(1R,4S)-1-Hydroxylimonen-2-one is the enantiomer of (1S,4R)-1-hydroxylimonen-2-one. Enantiomers are mirror images of each other that are non-superimposable. The formation of a specific enantiomer is often dictated by the stereochemistry of the starting material and the enzymes involved in the transformation. In the case of the microbial degradation of limonene, it has been observed that the metabolism of (4S)-limonene by Rhodococcus erythropolis specifically yields (1R,4S)-1-hydroxylimonen-2-one. asm.org This stereospecificity is a hallmark of enzymatic reactions and is of great interest to chemists seeking to control the stereochemical outcome of synthetic reactions.

Table 1: Isomeric Forms of 1-Hydroxylimonen-2-one

| Isomer | Stereochemical Configuration |

| (1R,4S)-1-Hydroxylimonen-2-one | (1R,4S) |

| (1S,4R)-1-Hydroxylimonen-2-one | (1S,4R) |

Research Trajectories and Academic Objectives

The investigation into (1R,4S)-1-hydroxylimonen-2-one is driven by several key academic and practical objectives. A primary focus is the elucidation of the metabolic pathways involved in its formation. Understanding the enzymatic machinery responsible for the conversion of limonene to this hydroxyketone can provide valuable insights into microbial metabolism and enzyme function.

A significant research trajectory involves the characterization of the enzymes in the limonene degradation pathway of Rhodococcus erythropolis. Studies have identified a novel set of enzymes, including a limonene 1,2-monooxygenase, a limonene-1,2-epoxide (B132270) hydrolase, and a limonene-1,2-diol dehydrogenase, that act sequentially to produce 1-hydroxy-2-oxolimonene. nih.govnih.gov The detailed study of these enzymes, including their structure, mechanism, and substrate specificity, is a major goal for researchers in the fields of biochemistry and biotechnology.

Furthermore, the potential to harness these microbial pathways for the production of valuable oxygenated monoterpenes is a significant motivator for research. The development of biocatalytic processes using whole cells or isolated enzymes could provide an environmentally friendly alternative to traditional chemical synthesis for producing compounds like (1R,4S)-1-hydroxylimonen-2-one and other related molecules. These compounds, in turn, may serve as chiral building blocks for the synthesis of more complex molecules with potential applications in the pharmaceutical and fragrance industries.

Table 2: Enzymatic Steps in the Formation of (1R,4S)-1-Hydroxy-2-oxolimonene from (4S)-Limonene in Rhodococcus erythropolis

| Step | Substrate | Enzyme | Product |

| 1 | (4S)-Limonene | Limonene 1,2-monooxygenase | (1R,2R,4S)-Limonene-1,2-epoxide |

| 2 | (1R,2R,4S)-Limonene-1,2-epoxide | Limonene-1,2-epoxide hydrolase | (1R,2R,4S)-Limonene-1,2-diol |

| 3 | (1R,2R,4S)-Limonene-1,2-diol | Limonene-1,2-diol dehydrogenase | (1R,4S)-1-Hydroxy-2-oxolimonene |

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H16O2 |

|---|---|

Peso molecular |

168.23 g/mol |

Nombre IUPAC |

(2R,5S)-2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3/t8-,10+/m0/s1 |

Clave InChI |

JEQLRDRDFLXSHY-WCBMZHEXSA-N |

SMILES isomérico |

CC(=C)[C@H]1CC[C@@](C(=O)C1)(C)O |

SMILES canónico |

CC(=C)C1CCC(C(=O)C1)(C)O |

Origen del producto |

United States |

Biosynthetic and Metabolic Pathways of 1r,4s 1 Hydroxylimonen 2 One

Enzymatic Formation Pathways of (1R,4S)-1-Hydroxylimonen-2-one

The synthesis of (1R,4S)-1-hydroxylimonen-2-one is a critical step in the metabolic cascade of (4S)-limonene. This process is primarily mediated by the enzyme limonene-1,2-diol dehydrogenase, which exhibits specific requirements for its substrate's stereochemistry.

Limonene-1,2-diol Dehydrogenase (EC 1.1.1.297) Mediated Synthesis

The formation of (1R,4S)-1-hydroxylimonen-2-one is catalyzed by limonene-1,2-diol dehydrogenase (EC 1.1.1.297). This enzyme facilitates the oxidation of a hydroxyl group on the precursor molecule, limonene-1,2-diol, to a ketone. The reaction is an NAD+-dependent process, resulting in the production of (1R,4S)-1-hydroxylimonen-2-one along with NADH and a proton (H+). This enzymatic step is a crucial part of a larger limonene (B3431351) degradation pathway found in certain microorganisms. nih.govnih.gov

Identification of Precursor Compounds and Substrate Chiral Specificity

The direct precursor for the synthesis of (1R,4S)-1-hydroxylimonen-2-one is (1R,2R,4S)-menth-8-ene-1,2-diol, also known as (1R,2R,4S)-limonene-1,2-diol. nih.gov This precursor is itself a product of the hydration of (4S)-limonene-1,2-epoxide, a reaction catalyzed by limonene-1,2-epoxide (B132270) hydrolase. nih.govnih.gov

Limonene-1,2-diol dehydrogenase from Rhodococcus erythropolis DCL14 can act on both enantiomeric forms of limonene-1,2-diol. However, it displays a higher activity with (1S,2S,4R)-menth-8-ene-1,2-diol, the precursor to (1S,4R)-1-hydroxymenth-8-en-2-one, than with the (1R,2R,4S) stereoisomer. This indicates a chiral specificity that favors one enantiomeric pathway over the other, although it is capable of processing both. nih.govnih.gov

| Enzyme | EC Number | Precursor | Product | Cofactor | Source Organism |

|---|---|---|---|---|---|

| Limonene-1,2-diol Dehydrogenase | 1.1.1.297 | (1R,2R,4S)-Limonene-1,2-diol | (1R,4S)-1-Hydroxylimonen-2-one | NAD+ | Rhodococcus erythropolis DCL14 |

Enzymatic Transformation and Degradation Pathways of (1R,4S)-1-Hydroxylimonen-2-one

Following its formation, (1R,4S)-1-hydroxylimonen-2-one undergoes further enzymatic transformation, a key step of which is a Baeyer-Villiger oxidation, leading to ring-opening and subsequent degradation.

Monocyclic Monoterpene Ketone Monooxygenase (EC 1.14.13.105) Activity

The degradation of (1R,4S)-1-hydroxylimonen-2-one is initiated by the enzyme monocyclic monoterpene ketone monooxygenase (MMKMO), also known as 1-hydroxy-2-oxolimonene 1,2-monooxygenase (EC 1.14.13.105). This enzyme catalyzes the NADPH- and oxygen-dependent oxidation of the cyclic ketone. MMKMO from Rhodococcus erythropolis DCL14 is a flavoprotein containing FAD as a prosthetic group and exhibits broad substrate specificity, acting on various monocyclic monoterpene ketones. nih.govnih.gov The enzyme is capable of converting all enantiomers of its natural substrates with almost equal efficiency.

Mechanism of Baeyer-Villiger Oxidation and Subsequent Product Rearrangements

MMKMO catalyzes a Baeyer-Villiger oxidation, a reaction that involves the insertion of an oxygen atom adjacent to a carbonyl group, thereby converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.org In this specific pathway, (1R,4S)-1-hydroxylimonen-2-one is converted to an unstable lactone intermediate, (4S,7S)-7-hydroxy-4-isopropenyl-7-methyloxepan-2-one. This intermediate then undergoes a spontaneous rearrangement, resulting in the formation of the ring-opened product, 3-isopropenyl-6-oxoheptanoate. nih.govnih.gov The Baeyer-Villiger monooxygenase (BVMO) class of enzymes, to which MMKMO belongs, utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. This cofactor is first reduced by NADPH, allowing it to react with molecular oxygen to form a peroxyflavin intermediate that acts as the oxidant in the C-C bond cleavage of the ketone. wikipedia.orgacs.org

Microbial Biotransformation Systems and Pathways

The entire degradation pathway of limonene, including the formation and subsequent breakdown of (1R,4S)-1-hydroxylimonen-2-one, has been well-characterized in the bacterium Rhodococcus erythropolis DCL14. This organism can utilize limonene as its sole source of carbon and energy. nih.govnih.gov The pathway in R. erythropolis DCL14 involves a series of enzymatic steps starting from the epoxidation of the 1,2-double bond of limonene. nih.gov The ability of this bacterium to metabolize a wide range of organic compounds highlights its potential in bioremediation and biocatalysis. jmb.or.kr The biotransformation of various natural products by Rhodococcus species is a subject of ongoing research for the production of valuable chemical derivatives. mdpi.comresearchgate.net

| Enzyme | EC Number | Substrate | Intermediate Product | Final Product (after rearrangement) | Reaction Type |

|---|---|---|---|---|---|

| Monocyclic Monoterpene Ketone Monooxygenase (MMKMO) | 1.14.13.105 | (1R,4S)-1-Hydroxylimonen-2-one | (4S,7S)-7-Hydroxy-4-isopropenyl-7-methyloxepan-2-one | 3-Isopropenyl-6-oxoheptanoate | Baeyer-Villiger Oxidation |

Integration within Broader Monoterpene Metabolic Networks

The biosynthesis of (1R,4S)-1-hydroxylimonen-2-one is intricately linked to the broader and highly branched metabolic networks of monoterpenes in plants, particularly within the Mentha (mint) genus. nih.govthieme-connect.com These networks are characterized by a few common precursors that are diversified into a vast array of compounds by a suite of specialized enzymes. The central branch point for many of these pathways is the monoterpene olefin, limonene. nih.govnih.gov

In plants like peppermint (Mentha x piperita) and spearmint (Mentha spicata), the biosynthesis of their characteristic monoterpenes begins with the cyclization of geranyl diphosphate (B83284) (GPP) to form (-)-(4S)-limonene. nih.govpnas.org This reaction is catalyzed by (-)-limonene (B1674923) synthase and occurs in specialized plastids called leucoplasts within the secretory cells of glandular trichomes. nih.govpnas.org Once formed, (-)-limonene serves as a critical substrate for a variety of cytochrome P450 (CYP) hydroxylases, which determine the subsequent metabolic fate of the molecule and, ultimately, the chemical profile of the plant's essential oil. nih.govresearchgate.net

Two of the most well-characterized pathways diverging from (-)-limonene are those leading to (-)-menthol in peppermint and (-)-carvone (B1668593) in spearmint. thieme-connect.comnih.gov

C3-Oxygenation Pathway (Peppermint): In peppermint, (-)-limonene is hydroxylated at the C3 position by (-)-(4S)-limonene-3-hydroxylase, a specific cytochrome P450 enzyme. nih.govpnas.org This yields (-)-trans-isopiperitenol (B1216475). A series of subsequent reduction and isomerization steps, catalyzed by enzymes such as (-)-trans-isopiperitenol dehydrogenase and pulegone (B1678340) reductase, converts this intermediate through several steps into the principal component of peppermint oil, (-)-menthol. nih.govpnas.org

C6-Oxygenation Pathway (Spearmint): In spearmint, a different regiospecific cytochrome P450, (-)-(4S)-limonene-6-hydroxylase, acts on the same (-)-limonene precursor. nih.govnih.gov This enzyme hydroxylates limonene at the C6 position to produce (-)-trans-carveol (B1215196). researchgate.net This alcohol is then oxidized by a NAD-dependent (-)-trans-carveol dehydrogenase to form (-)-carvone, the signature monoterpene of spearmint oil. nih.govresearchgate.netwikipedia.org This pathway is also prominent in caraway (Carum carvi), which produces the other enantiomer, (+)-carvone, from (+)-limonene. researchgate.netnih.govnih.gov

The pathway leading to (1R,4S)-1-hydroxylimonen-2-one represents another significant branch in limonene metabolism, focusing on the oxidation of the 1,2-double bond. This route is distinct from the C3 and C6 hydroxylations. The biotransformation of limonene can lead to the formation of limonene-1,2-epoxide, which is then hydrolyzed by a limonene epoxide hydrolase to form limonene-1,2-diol. ftb.com.hrftb.com.hrnih.gov The formation of the keto-alcohol (1R,4S)-1-hydroxylimonen-2-one is a plausible subsequent step, likely involving the action of a specific alcohol dehydrogenase acting on the diol. This creates a complex web where the fate of the central limonene molecule is determined by the complement of enzymes present in the specific plant tissue.

The integration of these pathways highlights the metabolic plasticity of plants. The expression and activity of specific limonene hydroxylases and subsequent dehydrogenases are tightly regulated, dictating whether a mint plant produces primarily menthol, carvone (B1668592), or other limonene derivatives. nih.govnih.gov This intricate network ensures the production of a diverse array of monoterpenes that serve various ecological functions for the plant. nih.gov

Table 1: Key Enzymes and Intermediates in Divergent Limonene Metabolic Pathways

| Pathway | Key Precursor | Key Enzymes | Primary Intermediates | Major End Product | Reference |

|---|---|---|---|---|---|

| C3-Oxygenation (Peppermint-type) | (-)-Limonene | (-)-Limonene-3-hydroxylase (CYP), (-)-trans-Isopiperitenol dehydrogenase | (-)-trans-Isopiperitenol, (-)-Isopiperitenone, (+)-Pulegone | (-)-Menthol | nih.govpnas.org |

| C6-Oxygenation (Spearmint-type) | (-)-Limonene | (-)-Limonene-6-hydroxylase (CYP), (-)-trans-Carveol dehydrogenase | (-)-trans-Carveol | (-)-Carvone | nih.govnih.govresearchgate.net |

| C1,C2-Oxygenation | Limonene | Cytochrome P450 Monooxygenase, Limonene Epoxide Hydrolase, Alcohol Dehydrogenase | Limonene-1,2-epoxide, Limonene-1,2-diol | (1R,4S)-1-Hydroxylimonen-2-one | ftb.com.hrftb.com.hrnih.gov |

Advanced Synthetic Methodologies for 1r,4s 1 Hydroxylimonen 2 One and Its Analogues

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful approach for the efficient production of complex chiral molecules. The synthesis of (1R,4S)-1-hydroxylimonen-2-one can be envisioned through a multi-step process that leverages enzymatic transformations for key stereoselective steps.

A plausible chemo-enzymatic route commences with the abundant and renewable monoterpene (R)-(+)-limonene. The initial step involves the stereospecific epoxidation of the endocyclic double bond of (R)-(+)-limonene to yield (1R,2R,4S)-limonene-1,2-oxide. This transformation can be achieved with high diastereoselectivity using peroxygenases. For instance, the peroxygenase from oat seeds has been shown to catalyze the epoxidation of (R)-limonene to the corresponding trans-1,2-epoxide as a single diastereoisomer. nih.gov

Subsequent to the enzymatic epoxidation, the resulting (1R,2R,4S)-limonene-1,2-oxide can be subjected to chemical or enzymatic hydrolysis to open the epoxide ring, yielding a diol. The regioselective oxidation of the secondary alcohol at the C-2 position to a ketone would then furnish the desired (1R,4S)-1-hydroxylimonen-2-one. This oxidation step can be accomplished using various chemical oxidants or through biocatalysis. For example, microbial oxidation of vicinal diols to α-hydroxy ketones has been demonstrated using bacterial strains such as Dietzia sp. and Rhodococcus erythropolis. beilstein-journals.org

Another chemo-enzymatic strategy involves the direct hydroxylation of the limonene (B3431351) scaffold. While direct hydroxylation at C-1 is challenging, microbial transformations of limonene are known to produce a variety of oxygenated derivatives. For example, the bioconversion of R-(+)-limonene by the yeast Yarrowia lipolytica has been shown to yield perillic acid through a series of oxidative steps, demonstrating the potential of microorganisms to functionalize the p-menthane (B155814) ring system. researchgate.net

| Reaction Step | Reagents/Catalyst | Product | Key Feature |

| Epoxidation | (R)-(+)-Limonene, Peroxygenase | (1R,2R,4S)-Limonene-1,2-oxide | High diastereoselectivity |

| Hydrolysis | (1R,2R,4S)-Limonene-1,2-oxide, Acid/Base or Hydrolase | (1R,2S,4S)-Limonene-1,2-diol | Epoxide ring opening |

| Oxidation | (1R,2S,4S)-Limonene-1,2-diol, Oxidant or Microorganism | (1R,4S)-1-Hydroxylimonen-2-one | Regioselective oxidation |

Enantioselective and Diastereoselective Synthetic Approaches

The construction of the two contiguous stereocenters in (1R,4S)-1-hydroxylimonen-2-one with the correct absolute and relative configuration is a primary challenge that can be addressed through modern enantioselective and diastereoselective synthetic methods.

A key strategy involves the diastereoselective functionalization of a pre-existing chiral building block. Starting from a chiral precursor, such as an enantiopure carvone (B1668592) derivative, allows for the control of subsequent stereochemical outcomes. For example, the reduction of (R)-carvone can lead to cis- and trans-carveols with varying degrees of diastereoselectivity depending on the reducing agent used. researchgate.net These carveols, being isomers of the target molecule, can serve as advanced intermediates.

A powerful tool for introducing chirality is the Sharpless asymmetric dihydroxylation. This method can be employed on a suitable olefin precursor to install the vicinal diol functionality with high enantioselectivity. For instance, the asymmetric dihydroxylation of a p-menthene derivative has been successfully used in the synthesis of trans-p-menth-3-ene-1,2,8-triol. tandfonline.com A similar strategy could be envisioned for a precursor to (1R,4S)-1-hydroxylimonen-2-one.

Furthermore, cascade reactions, such as the double Michael addition, offer an efficient route to highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov The reaction of a suitable Michael acceptor with a nucleophile can construct the cyclohexanone (B45756) core of the target molecule while simultaneously setting the desired stereochemistry. The choice of catalyst, often a chiral amine or a phase-transfer catalyst, is crucial for controlling the stereochemical outcome. beilstein-journals.orghep.com.cn

| Method | Key Reagents/Catalyst | Stereochemical Control | Applicability |

| Substrate Control | Chiral starting material (e.g., carvone) | Diastereoselective reductions/additions | Utilizes existing chirality |

| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral ligand (e.g., (DHQ)₂PHAL) | Enantioselective diol formation | Introduction of new stereocenters |

| Cascade Michael Addition | Chiral amine or phase-transfer catalyst | Diastereoselective cyclization | Construction of the cyclohexanone core |

Directed Derivatization for Mechanistic Probes and Structural Analogue Generation

The synthesis of derivatives of (1R,4S)-1-hydroxylimonen-2-one is essential for exploring its structure-activity relationships and for developing mechanistic probes to study its biological targets. Directed derivatization allows for the systematic modification of the molecule's functional groups to investigate their importance.

The carbonyl group at the C-2 position is a prime target for derivatization. It can be converted to an oxime using agents like O-tert-butyl-hydroxylamine hydrochloride (TBOX), a technique used to derivatize carbonyl products from limonene ozonolysis. nih.gov This modification can be used to probe the role of the ketone functionality.

The tertiary hydroxyl group at C-1 can be a site for generating alkoxy radicals through photochemically induced reactions, for instance, by conversion to a hypervalent iodine derivative. acs.org This could be used to study radical-mediated interactions with biological systems. Furthermore, this hydroxyl group can be acylated to produce a range of esters, potentially altering the compound's lipophilicity and biological activity.

Structural analogues can be generated by modifying the isopropenyl side chain. For example, the exocyclic double bond can be selectively hydrogenated, oxidized, or subjected to addition reactions to introduce new functional groups. The synthesis of limonene-derived organosulfates, through the ring-opening of limonene epoxides, demonstrates a method for introducing charged moieties, which can be valuable for studying interactions with biological membranes or proteins. researchgate.net

| Derivative Type | Modification Site | Synthetic Strategy | Purpose | | --- | --- | --- | | Oximes | C-2 Ketone | Reaction with hydroxylamine (B1172632) derivatives (e.g., TBOX) | Mechanistic probe for the role of the ketone | | Esters | C-1 Hydroxyl | Acylation with various acid chlorides or anhydrides | Modify lipophilicity and study SAR | | Hydrogenated Analogues | Isopropenyl group | Catalytic hydrogenation | Investigate the importance of the double bond | | Organosulfates | From epoxide precursor | Ring-opening with a sulfate (B86663) source | Introduce charged groups for altered properties |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each proton and carbon atom. udel.edu

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. oregonstate.edu For (1R,4S)-1-hydroxylimonen-2-one, distinct signals are expected for the protons of the methyl groups, the cyclohexanone (B45756) ring, the hydroxyl group, and the isopropenyl side chain. Protons in different chemical environments will resonate at different frequencies, expressed as chemical shifts (δ) in parts per million (ppm). oregonstate.edu

The expected signals would include:

Vinyl Protons (H9): The two protons on the terminal double bond of the isopropenyl group are expected to appear as distinct signals in the alkene region, typically between δ 4.5-7.0 ppm. oregonstate.edu

Ring Protons (H3, H5, H6): The methylene (B1212753) protons on the cyclohexanone ring would appear as complex multiplets in the aliphatic region (δ 1.5-2.7 ppm), influenced by the adjacent ketone and stereocenters. orgchemboulder.com

Methine Proton (H4): The single proton at the C4 chiral center, adjacent to the isopropenyl group, is expected to be a multiplet in the allylic region (δ 1.8-2.5 ppm). oregonstate.edu

Methyl Protons (H7, H10): The protons of the two methyl groups (one on the ring at C1 and one on the isopropenyl group) would appear as singlets or sharp peaks, with the methyl on the isopropenyl group (H10) appearing around δ 1.7 ppm and the methyl at C7 appearing further upfield. orgchemboulder.com

Hydroxyl Proton (OH): The proton of the hydroxyl group is expected to produce a broad singlet whose chemical shift can vary depending on concentration and solvent, but typically appears between δ 2-4 ppm for alcohols. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for (1R,4S)-1-hydroxylimonen-2-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 | ~2.5 - 2.7 | m |

| H4 | ~2.3 - 2.5 | m |

| H5, H6 | ~1.8 - 2.2 | m |

| H7 (CH₃) | ~1.4 | s |

| H9 (vinyl) | ~4.7 - 4.9 | m |

| H10 (CH₃) | ~1.7 | s |

| OH | Variable (e.g., ~3.5) | br s |

Note: These are predicted values based on typical chemical shift ranges. Actual experimental values may vary. m = multiplet, s = singlet, br s = broad singlet.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal, with chemical shifts spanning a wide range (0-220 ppm) that is highly indicative of the carbon's hybridization and electronic environment. huji.ac.il Experimental ¹³C NMR data for the enantiomer, (1S,4R)-1-hydroxylimonen-2-one, is available and, as enantiomers have identical NMR spectra, this data is directly applicable to the (1R,4S) form. nih.gov

Table 2: Experimental ¹³C NMR Chemical Shift Data for (1S,4R)-1-hydroxylimonen-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C1 | 75.7 | Quaternary (C-OH) |

| C2 | 204.0 | Carbonyl (C=O) |

| C3 | 39.2 | Methylene (CH₂) |

| C4 | 42.7 | Methine (CH) |

| C5 | 26.6 | Methylene (CH₂) |

| C6 | 30.9 | Methylene (CH₂) |

| C7 | 21.2 | Methyl (CH₃) |

| C8 | 148.0 | Vinyl (Quaternary) |

| C9 | 110.1 | Vinyl (CH₂) |

| C10 | 20.6 | Methyl (CH₃) |

Source: Adapted from PubChem CID 443522, data from A. Hardt, W. Bremser BASF Ludwigshafen (1982). nih.gov

Two-Dimensional (2D) NMR Techniques are employed to establish specific connections between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com For (1R,4S)-1-hydroxylimonen-2-one, a COSY spectrum would be expected to show correlations between H4 and the protons on C3, C5, and C9 (allylic coupling). It would also reveal the coupling network among the ring protons on C3, C5, and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in Table 2 (e.g., the proton at δ ~2.4 ppm would correlate with the carbon at δ 42.7 ppm, assigning them both to the C4/H4 pair). emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons separated by two or three bonds. libretexts.org HMBC is crucial for piecing together the molecular structure. Key expected correlations would include the proton of the C7 methyl group showing a cross-peak to the carbonyl carbon (C2) and the hydroxyl-bearing carbon (C1), confirming the placement of the methyl and hydroxyl groups relative to the ketone.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. hmdb.ca It is particularly useful for identifying the functional groups present in a compound. utdallas.edu

The IR spectrum of (1R,4S)-1-hydroxylimonen-2-one is expected to display several characteristic absorption bands corresponding to its key functional groups.

Table 3: Expected Characteristic IR Absorption Bands for (1R,4S)-1-hydroxylimonen-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3400 | O-H stretch | Alcohol | Strong, Broad |

| ~2960-2850 | C-H stretch | Alkyl (sp³ C-H) | Medium-Strong |

| ~3080 | C-H stretch | Alkene (sp² C-H) | Medium |

| ~1685 | C=O stretch | α,β-Unsaturated Ketone | Strong |

| ~1645 | C=C stretch | Alkene | Medium |

The broadness of the O-H stretching band is due to intermolecular hydrogen bonding. pressbooks.pub The carbonyl (C=O) stretching frequency is slightly lowered from a typical ketone (~1715 cm⁻¹) due to its conjugation with the C1-C6 bond, a feature of this structural arrangement.

While standard spectroscopic techniques define the structure of a molecule, they cannot differentiate between enantiomers. Vibrational Optical Activity (VOA) spectroscopy measures the differential interaction of chiral molecules with left and right circularly polarized infrared light, providing definitive information about the molecule's absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared range. schrodinger.com Enantiomers produce VCD spectra that are perfect mirror images—equal in magnitude but opposite in sign. nih.gov

The absolute configuration of (1R,4S)-1-hydroxylimonen-2-one can be unequivocally determined by comparing its experimentally measured VCD spectrum with theoretical spectra calculated for both the (1R,4S) and (1S,4R) enantiomers using methods like Density Functional Theory (DFT). nih.govbyopera.com A match between the experimental spectrum and the calculated spectrum for the (1R,4S) structure would confirm its absolute configuration. The resulting VCD spectrum would feature a unique pattern of positive and negative bands that serve as a stereochemical fingerprint for this specific enantiomer. nih.gov

Vibrational Optical Activity (VOA) Spectroscopy for Absolute Configuration Determination

Chiroptical Spectroscopy (General Considerations for Chiral Monoterpenes)

Chiroptical spectroscopies are a cornerstone in the study of chiral compounds, as they directly probe the differential interaction of these molecules with polarized light. mdpi.comchemistrywithatwist.comwikipedia.org The principal techniques in this category, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are indispensable for assigning the absolute stereochemistry of chiral monoterpenes. frontiersin.org

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orglibretexts.org This phenomenon is observed only in the regions of the ultraviolet-visible spectrum where the molecule has a chromophore (a light-absorbing group). nih.gov The resulting ECD spectrum displays positive or negative peaks, termed Cotton effects, which are directly related to the stereochemical environment of the chromophore. nih.govmgcub.ac.in

In chiral monoterpenes such as (1R,4S)-1-hydroxylimonen-2-one, the carbonyl group (C=O) and any carbon-carbon double bonds (C=C) serve as key chromophores. mdpi.com The sign and intensity of the observed Cotton effects are profoundly influenced by the spatial arrangement of atoms around these groups. chiralabsxl.com For example, the electronic transition of the carbonyl group in a chiral ketone typically produces a Cotton effect in the 280-320 nm range. The sign of this effect can be correlated to the absolute configuration of nearby stereocenters, often through the application of empirical models like the Octant Rule or, more reliably, via comparison with computationally generated spectra. dtu.dk

A fundamental principle of ECD is that enantiomers exhibit mirror-image spectra. chiralabsxl.com This property allows for the confident assignment of absolute configuration by comparing an experimental ECD spectrum with the spectra calculated for each of the possible enantiomers. mdpi.com

Table 2: Illustrative ECD Data for a Chiral Ketone Monoterpene This table is illustrative. The sign and magnitude of the Cotton effect are dependent on the specific molecular structure and stereochemistry.

| Wavelength (λmax, nm) | Molar Ellipticity ([θ]) or Δɛ | Electronic Transition | Sign of Cotton Effect |

| ~290-310 | Variable | n→π* (Carbonyl) | Positive or Negative |

| ~210-240 | Variable | π→π* (Enone) | Positive or Negative |

Optical Rotatory Dispersion (ORD) measures the variation of the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgjasco-global.com While a single measurement of optical rotation (e.g., at the sodium D-line, 589 nm) confirms chirality, an ORD curve provides significantly more structural insight. frontiersin.org

ORD and ECD are intimately related phenomena, connected mathematically by the Kronig-Kramers transforms. mgcub.ac.in An ORD spectrum displays a plain, smooth curve in wavelength regions where the molecule is transparent. However, within an absorption band that gives rise to an ECD signal, the ORD curve exhibits a characteristic S-shaped feature, which is also known as a Cotton effect. mgcub.ac.in A positive ORD Cotton effect is defined by a peak at longer wavelength followed by a trough at shorter wavelength, while a negative Cotton effect shows the inverse pattern. mgcub.ac.in

The sign of the Cotton effect in ORD provides the same stereochemical information as the corresponding band in the ECD spectrum. mgcub.ac.in Historically, ORD was the preeminent chiroptical method for configurational analysis before the routine availability of modern ECD instrumentation. frontiersin.org It remains a valuable complementary technique for stereochemical elucidation.

Table 3: Illustrative ORD Data for a Chiral Monoterpene Exhibiting a Cotton Effect This table illustrates the typical features of an ORD curve. The specific wavelengths and rotational values are dependent on the individual compound.

| Wavelength (nm) | Specific Rotation [α] | Observation |

| 589 (Sodium D-line) | [α]D | Standard single-wavelength measurement |

| > 400 | Plain curve (decreasing magnitude with wavelength) | Outside the chromophore absorption region |

| ~315 | Peak or Trough | Extremum of the Cotton effect |

| ~295 | Zero crossing | Center of the Cotton effect, near λmax of the chromophore |

| ~275 | Trough or Peak | Second extremum of the Cotton effect |

Theoretical and Computational Investigations of 1r,4s 1 Hydroxylimonen 2 One

Quantum Chemical Calculation Methodologies

A variety of quantum chemical calculation methodologies are employed to investigate the properties of molecules like (1R,4S)-1-hydroxylimonen-2-one. These methods range in computational cost and accuracy, allowing for a multifaceted approach to understanding its chemical nature.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of monoterpenoids and their derivatives. iau.irnih.gov This method is favored for its balance of accuracy and computational efficiency, making it well-suited for molecules of this size. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable three-dimensional structure. iau.ir

Key applications of DFT in the study of limonene (B3431351) derivatives include the determination of various chemical descriptors. iau.ir For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic excitability and its ability to donate or accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability. iau.ir

Furthermore, DFT is used to compute global reactivity indices which provide a quantitative measure of a molecule's reactivity. nih.govmdpi.com These indices help in comparing the reactivity of (1R,4S)-1-hydroxylimonen-2-one with other related monoterpenes. nih.govmdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, is a valuable tool for visualizing the electron density distribution and identifying the sites most susceptible to electrophilic and nucleophilic attack. iau.ir

A comparative study on the reactivity of limonene with other monoterpenes using DFT revealed that limonene's reactivity is intermediate among the compounds tested. nih.govmdpi.com Such studies provide a framework for predicting the chemical behavior of its derivatives, including (1R,4S)-1-hydroxylimonen-2-one.

While DFT is widely used, ab initio methods offer a higher level of theory and can provide benchmark data for more approximate methods. These methods, which are based on first principles without empirical parameterization, include techniques like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory. Although computationally more demanding, they are invaluable for obtaining highly accurate energies and properties for smaller systems or for refining the results from DFT calculations. For complex molecules like limonene derivatives, ab initio calculations can be particularly useful for studying specific aspects like transition states or weak interactions with high precision.

For exploring the vast conformational space of flexible molecules such as (1R,4S)-1-hydroxylimonen-2-one, molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable tools. nih.gov MM methods use classical force fields to model the potential energy surface of a molecule, allowing for rapid exploration of different conformations. nih.gov This is crucial for identifying the low-energy conformers that are most likely to be populated at a given temperature.

MD simulations build upon MM by introducing the element of time, simulating the movement of atoms and molecules over a specific period. nih.gov This provides insights into the dynamic behavior of the molecule, including conformational changes and interactions with its environment, such as a solvent. nih.gov The combination of MM and MD is powerful for understanding how factors like solvent and temperature can influence the conformational preferences of (1R,4S)-1-hydroxylimonen-2-one.

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of (1R,4S)-1-hydroxylimonen-2-one are intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable conformers of the molecule and to map the energy landscape that governs the transitions between them.

Computational methods like MM and DFT are employed to perform a systematic search of the conformational space. nih.gov By rotating the single bonds within the molecule and calculating the energy of each resulting geometry, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states connecting them.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for unraveling the intricate details of chemical reactions involving (1R,4S)-1-hydroxylimonen-2-one. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.

In biological systems, the reactions of (1R,4S)-1-hydroxylimonen-2-one are often catalyzed by enzymes. Understanding these enzymatic reaction pathways at a molecular level is a key area of computational investigation. nih.govgrantome.com Transition state analysis, in particular, provides a deep understanding of how enzymes achieve their remarkable catalytic efficiency. nih.govgrantome.com

Computational methods, often a combination of quantum mechanics and molecular mechanics (QM/MM), are used to model the enzymatic reaction. The QM region typically includes the substrate and the key active site residues directly involved in the reaction, while the larger protein environment is treated with the more computationally efficient MM method. This approach allows for the calculation of the reaction profile, including the activation energy barrier.

By analyzing the structure and energy of the transition state, researchers can gain insights into the specific interactions that stabilize it and thus accelerate the reaction. grantome.com This knowledge is not only fundamental to understanding the enzyme's mechanism but can also guide the design of enzyme inhibitors or the engineering of novel enzymes with improved properties. grantome.com

Prediction of Stereoselectivity in Biotransformations

The precise synthesis of stereochemically pure compounds is a significant challenge in organic chemistry. Biotransformations, which utilize enzymes or whole microbial cells as catalysts, have emerged as a powerful and environmentally friendly strategy to achieve high stereoselectivity. The prediction of the stereochemical outcome of such reactions is a key area of computational investigation.

While direct computational studies on the biotransformation leading to (1R,4S)-1-hydroxylimonen-2-one are not extensively documented in publicly available literature, the principles of predicting stereoselectivity can be understood from studies on its precursor, limonene. The biotransformation of limonene often involves hydroxylation at various positions, and the stereoselectivity of these reactions is dictated by the intricate interactions between the substrate and the active site of the enzyme.

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are employed to model these interactions. For instance, in the biocatalytic oxidation of limonene, researchers can computationally dock the limonene molecule into the active site of a specific cytochrome P450 monooxygenase or other enzymes. These simulations help in identifying the most stable binding orientation of the substrate.

The stereochemical outcome of the reaction is then predicted by analyzing the proximity and orientation of the reactive centers of the substrate relative to the catalytic species of the enzyme. The transition states for different stereochemical pathways can be calculated using quantum mechanics/molecular mechanics (QM/MM) methods. The pathway with the lowest activation energy is predicted to be the most favorable, thus determining the stereoselectivity of the biotransformation.

Table 1: Hypothetical Computational Parameters for Predicting Stereoselectivity in Limonene Hydroxylation

| Computational Method | Parameter Investigated | Predicted Outcome |

| Molecular Docking | Binding energy and orientation of limonene in the enzyme active site. | Preferred binding pose leading to either (1R,4S) or other isomers. |

| Molecular Dynamics (MD) Simulations | Stability of the enzyme-substrate complex over time. | Conformations that favor the formation of a specific stereoisomer. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Activation energies for different hydroxylation pathways. | The stereochemical pathway with the lowest energy barrier. |

These computational approaches have been successfully applied to understand and engineer the stereoselectivity of enzymes like limonene epoxide hydrolase, demonstrating the potential for similar investigations into the synthesis of (1R,4S)-1-hydroxylimonen-2-one. nih.govnih.gov

Theoretical Prediction and Validation of Spectroscopic Properties

The characterization of a novel compound like (1R,4S)-1-hydroxylimonen-2-one relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Theoretical calculations of these spectroscopic properties provide a powerful tool for the validation of experimental data and the definitive assignment of spectral features to the molecular structure.

Density Functional Theory (DFT) is a widely used quantum chemical method for the accurate prediction of molecular properties, including NMR and IR spectra. huji.ac.il For the theoretical prediction of the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Similarly, the theoretical IR spectrum can be computed by calculating the harmonic vibrational frequencies and their corresponding intensities using DFT. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, leading to a better agreement with experimental spectra.

A comparative analysis of the theoretically predicted and experimentally measured spectra allows for a confident assignment of the signals. For (1R,4S)-1-hydroxylimonen-2-one, this would involve assigning each ¹H and ¹³C NMR signal to a specific proton and carbon atom in the molecule and each significant IR absorption band to a particular vibrational mode.

Table 2: Hypothetical Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts for (1R,4S)-1-hydroxylimonen-2-one

| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) (DFT/GIAO) | Experimental Chemical Shift (ppm) |

| C1 | C-OH | 75.2 | 74.8 |

| C2 | C=O | 205.1 | 204.5 |

| C3 | CH₂ | 35.8 | 35.4 |

| C4 | CH | 48.9 | 48.5 |

| C5 | CH₂ | 28.3 | 27.9 |

| C6 | C | 148.5 | 148.1 |

| C7 | CH₂ | 110.1 | 109.7 |

| C8 | CH₃ | 21.5 | 21.1 |

| C9 | CH₃ (on C1) | 25.4 | 25.0 |

| C10 | CH₃ (on C6) | 20.7 | 20.3 |

Table 3: Hypothetical Comparison of Theoretical and Experimental IR Frequencies for (1R,4S)-1-hydroxylimonen-2-one

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Scaled DFT) | Experimental Frequency (cm⁻¹) |

| O-H stretch | Hydroxyl | 3450 | 3445 |

| C=O stretch | Ketone | 1710 | 1705 |

| C=C stretch | Alkene | 1645 | 1642 |

| C-H stretch (sp³) | Aliphatic | 2980-2850 | 2975-2845 |

| C-H stretch (sp²) | Vinylic | 3080 | 3075 |

The strong correlation between the calculated and experimental data, as illustrated in these hypothetical tables, would provide unambiguous evidence for the structure of (1R,4S)-1-hydroxylimonen-2-one. nih.govscirp.org

Future Research Directions and Methodological Advancements

Development of Novel Biocatalytic Systems for (1R,4S)-1-Hydroxylimonen-2-one Production and Transformation

The synthesis of stereochemically pure compounds such as (1R,4S)-1-hydroxylimonen-2-one presents a significant challenge for traditional chemical methods. Biocatalysis, with its inherent regio- and stereoselectivity, offers a promising and sustainable alternative. nih.gov Future research is poised to unlock more efficient and selective production routes through the development of sophisticated biocatalytic systems.

The microbial biotransformation of limonene (B3431351) often involves a cascade of enzymatic reactions, including hydroxylation and dehydrogenation steps. mdpi.comresearchgate.net For instance, the conversion of (+)-limonene can lead to various products, including carveol, perillyl alcohol, and limonene-1,2-diol, through the action of enzymes from fungi and bacteria. core.ac.ukresearchgate.net The targeted production of (1R,4S)-1-hydroxylimonen-2-one requires the discovery or engineering of enzymes that can perform a specific sequence of oxidative reactions on the limonene scaffold. A key enzyme class for this purpose is the cytochrome P450 monooxygenases, known for their ability to introduce oxygen into unactivated C-H bonds, a challenging chemical transformation. researchgate.netnih.gov

Future efforts will likely focus on several key areas:

Genome Mining and Enzyme Discovery: Advances in bioinformatics and genome mining will enable the rapid screening of microbial genomes for novel enzymes with the desired catalytic activity. nih.govnih.gov This approach moves beyond screening known microorganisms to discovering entirely new biocatalytic potential from diverse environmental niches.

Cell-Free Biosynthesis: To overcome the limitations of cellular metabolism, such as substrate toxicity or competing metabolic pathways, cell-free enzymatic systems are a powerful alternative. oup.com By mixing purified enzymes or enzyme-enriched cell lysates, a complete biosynthetic pathway can be constructed in vitro. oup.com This modular "plug-and-play" approach allows for precise control over reaction conditions and enzyme concentrations, facilitating the optimization of pathways for producing complex molecules like limonene derivatives. oup.com

Metabolic Engineering of Host Organisms: For in vivo production, host microorganisms like Escherichia coli or Saccharomyces cerevisiae can be engineered to express the entire multi-enzyme pathway required for the conversion. researchgate.netnih.gov This involves not only introducing the necessary genes but also optimizing precursor supply and managing metabolic burden on the host cell.

Table 1: Potential Biocatalytic Systems for Future Development

| Biocatalytic Approach | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Enzyme Discovery | Screening of microbial genomes and metagenomic libraries for novel monooxygenases and dehydrogenases. | Access to previously unknown catalytic functions and enzyme scaffolds. | Developing high-throughput screening assays; exploring extremophiles for robust enzymes. |

| Protein Engineering | Modification of existing enzymes (e.g., P450s) through directed evolution or rational design to improve selectivity for (1R,4S)-1-hydroxylimonen-2-one. nih.govnih.gov | High specificity, reduced byproducts, improved reaction rates and stability. nih.gov | Targeting active site residues to control regio- and stereoselectivity. |

| Cell-Free Systems | In vitro construction of the biosynthetic pathway by combining purified enzymes or cell lysates. oup.com | Bypasses cell viability issues, allows direct optimization of enzyme ratios and cofactor concentrations. oup.com | Improving enzyme stability and cofactor regeneration for cost-effective, long-term production. |

| Metabolic Engineering | Engineering microbial hosts (e.g., E. coli) to express the multi-step enzymatic pathway from a simple carbon source to the final product. researchgate.net | Potentially lower cost for large-scale production from renewable feedstocks. | Balancing pathway expression, optimizing precursor flux, and mitigating product toxicity. |

Application of Advanced Spectroscopic Techniques for In-Situ Studies

Understanding the dynamics of biocatalytic reactions is crucial for optimization. Traditional offline methods like HPLC require sample extraction and manipulation, which can be time-consuming and may not capture the true kinetics of the reaction. nih.gov The application of advanced spectroscopic techniques for in-situ (in the reaction vessel) and real-time monitoring represents a significant leap forward. nih.govyoutube.com These non-invasive methods provide continuous data on the concentrations of substrates, intermediates, and products as the reaction unfolds. researchgate.net

Future research on (1R,4S)-1-hydroxylimonen-2-one will benefit from:

Raman and Infrared (IR) Spectroscopy: Both techniques provide a molecular fingerprint based on vibrational modes. researchgate.net Attenuated Total Reflectance (ATR)-FTIR and Raman spectroscopy can be used with fiber-optic probes immersed directly into the reactor to monitor changes in the chemical composition of the reaction medium. youtube.comrwth-aachen.de These methods are particularly useful for tracking the disappearance of the limonene substrate and the appearance of hydroxylated and carbonylated products. mdpi.com Surface-enhanced Raman spectroscopy (SERS) can be employed to amplify the signal of molecules at low concentrations. mdpi.com

UV Resonance Raman (UVRR) Spectroscopy: This technique offers enhanced sensitivity and selectivity for specific molecules by tuning the excitation laser to an electronic transition of the analyte. nih.gov It has been successfully used to simultaneously quantify multiple substrates and products in complex biotransformations, making it an ideal candidate for tracking the multi-step oxidation of limonene. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for structural elucidation and quantification without the need for chromatographic separation. nih.govresearchgate.net Online NMR monitoring can track the formation and consumption of multiple species simultaneously in a bioprocess, providing detailed kinetic and mechanistic insights. researchgate.net It can also provide information on the cellular environment, such as changes in pH. researchgate.net While complex, the rich, quantitative data it provides is invaluable for understanding intricate reaction networks. mdpi.com

Table 2: Comparison of Advanced Spectroscopic Techniques for In-Situ Monitoring

| Technique | Principle | Strengths for Biocatalysis Monitoring | Limitations |

|---|---|---|---|

| In-Situ FTIR/Raman | Measures vibrational modes of molecules, providing a structural fingerprint. researchgate.netmdpi.com | Non-invasive, real-time data acquisition, compatible with aqueous systems (especially Raman). youtube.comresearchgate.net | Complex spectra with overlapping peaks, sensitivity can be a challenge for low-concentration intermediates. |

| UV Resonance Raman (UVRR) | Enhances Raman signals of specific analytes by using a UV laser tuned to their absorption wavelength. nih.gov | High sensitivity and selectivity, allows for quantification of multiple components simultaneously. nih.gov | Requires analytes to have a suitable chromophore; potential for sample photodegradation. |

| Online NMR | Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information. researchgate.net | Highly quantitative and structurally informative, can monitor intra- and extracellular metabolites simultaneously. researchgate.netmdpi.com | Lower sensitivity compared to other methods, requires specialized and expensive equipment. |

| Fluorescence Spectroscopy | Monitors changes in fluorescence upon enzymatic reaction, often using specially designed probes. rsc.org | Extremely high sensitivity, suitable for high-throughput screening and visualizing processes in situ. rsc.org | Often requires labeling or the use of engineered fluorescent probes; may not be universally applicable. |

Synergistic Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The complexity of biocatalytic systems necessitates a research paradigm that combines computational modeling with empirical experimentation. This synergistic approach can accelerate the discovery and optimization process, reduce experimental costs, and provide deep mechanistic insights that are inaccessible through experiments alone. mdpi.com

For (1R,4S)-1-hydroxylimonen-2-one, this integration will be crucial for:

Predicting Reactivity and Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different limonene derivatives with their biological activity or physical properties. mdpi.comnih.gov This can help in predicting the potential applications of (1R,4S)-1-hydroxylimonen-2-one. Furthermore, quantum chemistry methods like Density Functional Theory (DFT) can be used to model the reaction pathway of limonene oxidation, calculating transition state energies and helping to elucidate the detailed chemical mechanism. mdpi.com This can explain why certain products are favored over others under specific catalytic conditions. mdpi.com

Validating Computational Models: The predictions generated from these computational models must be validated through rigorous experimentation. The in-situ spectroscopic techniques described in the previous section can provide the kinetic and structural data needed to confirm or refine the proposed binding modes and reaction mechanisms. youtube.com This iterative cycle of prediction, experimentation, and refinement is key to building a comprehensive understanding of the system.

Table 3: Synergistic Workflow for Studying (1R,4S)-1-Hydroxylimonen-2-one

| Computational Method | Objective | Experimental Counterpart | Integrated Outcome |

|---|---|---|---|

| Molecular Docking | Predict the binding orientation of limonene and its intermediates in an enzyme's active site. mdpi.com | Site-directed mutagenesis of the enzyme followed by activity assays. | Rational design of highly selective biocatalysts for targeted synthesis. rsc.org |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-substrate complex to understand conformational changes during catalysis. rsc.org | In-situ spectroscopy (e.g., FTIR, NMR) to observe enzyme and substrate dynamics. youtube.comresearchgate.net | A complete, dynamic picture of the catalytic mechanism. |

| QSAR Modeling | Predict the biological activity or properties of novel limonene derivatives based on their structure. nih.gov | Synthesis and in vitro testing of the designed compounds. | Accelerated discovery of derivatives with desired functionalities. |

| Quantum Mechanics (DFT) | Calculate reaction energies and model the electronic structure of transition states in the oxidation pathway. mdpi.com | Kinetic analysis of the reaction and byproduct characterization using GC-MS and NMR. researchgate.net | Fundamental understanding of reaction selectivity and mechanistic pathways. |

Q & A

How is the absolute configuration of (1R,4S)-1-hydroxylimonen-2-one experimentally validated?

Level: Basic

Methodological Answer:

The absolute configuration is determined using a combination of experimental and computational techniques:

- Electronic Circular Dichroism (ECD): Gaussian 09 software (B3LYP/TZVP level) calculates theoretical ECD spectra for enantiomers. Experimental ECD data is compared to computational results using SpecDis software, with UV correction and bandwidth adjustments (e.g., σ = 0.3 eV). A match between experimental and calculated spectra confirms the stereochemistry .

- NMR Regression Analysis: Regression models compare experimental NMR chemical shifts with those predicted for stereoisomers (e.g., (1R,3R,4R,5S) vs. (1R,3S,4S,5S)). Strong correlation coefficients (>0.99) validate the proposed configuration .

What strategies resolve contradictions between spectroscopic data and computational predictions?

Level: Advanced

Methodological Answer:

Contradictions arise from conformational flexibility or solvent effects. Mitigation approaches include:

- Conformational Sampling: Perform molecular dynamics (MD) simulations to identify dominant conformers. Recalculate NMR/ECD spectra for each conformer and weight contributions based on Boltzmann populations .

- Solvent Effect Modeling: Use implicit solvent models (e.g., PCM in Gaussian) to adjust computational predictions for solvent polarity. Compare with experimental data acquired in matching solvents .

- Error Propagation Analysis: Quantify uncertainties in computational parameters (e.g., basis sets, functional choices) and experimental measurements (e.g., NMR peak integration). Use error bars to assess statistical significance of discrepancies .

How to design a reproducible synthetic protocol for (1R,4S)-1-hydroxylimonen-2-one?

Level: Basic

Methodological Answer:

Key steps for reproducibility:

- Detailed Experimental Documentation: Include reaction conditions (temperature, solvent purity, catalyst loading), purification methods (e.g., column chromatography gradients), and characterization data (NMR, HRMS) for intermediates and final product. Limit main text to critical steps; supplementary materials can house exhaustive details .

- Reference Standards: Use enantiopure starting materials validated by chiral HPLC or optical rotation. Cross-reference with established databases (e.g., LGC Standards) to ensure consistency .

- Purity Criteria: Report melting points, HPLC retention times, and / NMR peak homogeneity (e.g., ≤5% impurity signals) .

What computational workflows best predict the stereochemical behavior of (1R,4S)-1-hydroxylimonen-2-one in solution?

Level: Advanced

Methodological Answer:

A multi-step workflow is recommended:

Conformational Search: Use CREST or MOE to generate low-energy conformers.

Quantum Mechanical Refinement: Optimize geometries at the B3LYP/6-31G(d) level.

NMR Prediction: Calculate chemical shifts with gauge-including atomic orbital (GIAO) methods. Compare to experimental data via DP4+ probability analysis to identify the most likely stereoisomer .

Solvent Dynamics: Apply explicit solvent MD simulations (e.g., in water or DMSO) to model hydrogen bonding and aggregation effects .

How to address trace impurities in synthesized (1R,4S)-1-hydroxylimonen-2-one?

Level: Advanced

Methodological Answer:

- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., diastereomers or oxidation products). Compare retention times and fragmentation patterns to reference standards (e.g., EP impurity guidelines) .

- Process Optimization: Adjust reaction parameters (e.g., stoichiometry, temperature) to minimize side reactions. For persistent impurities, implement orthogonal purification (e.g., chiral chromatography followed by recrystallization) .

- Analytical Validation: Ensure methods meet ICH Q2(R1) criteria for specificity, LOD/LOQ, and linearity. Use spike-recovery experiments to confirm accuracy .

What analytical techniques are essential for validating the purity of (1R,4S)-1-hydroxylimonen-2-one?

Level: Basic

Methodological Answer:

- HPLC-DAD/ELSD: Quantify enantiomeric excess using chiral columns (e.g., Chiralpak IA) with UV/ELSD detection. Report resolution factors (Rs > 1.5) and retention times .

- NMR Spectroscopy: Acquire and spectra at ≥400 MHz. Integrate peaks to confirm ≥95% purity (e.g., absence of extraneous signals in aromatic/olefinic regions) .

- Elemental Analysis: Validate empirical formula compliance (e.g., C, H, N within ±0.4% of theoretical values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.